molecular formula C11H8N2 B028389 9H-Pyrido[2,3-b]indole CAS No. 244-76-8

9H-Pyrido[2,3-b]indole

Cat. No.: B028389
CAS No.: 244-76-8
M. Wt: 168.19 g/mol
InChI Key: BPMFPOGUJAAYHL-UHFFFAOYSA-N
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Description

9H-Pyrido[2,3-b]indole: is a heterocyclic compound that belongs to the class of pyridoindolesα-carboline and has a molecular formula of C11H8N2 . This compound has garnered significant attention due to its presence in various biologically active molecules and natural products. It is known for its potential therapeutic applications, including its role as a γ-aminobutyric acid (GABA) modulator, which makes it a candidate for treating anxiety disorders .

Mechanism of Action

Target of Action

The primary target of 9H-Pyrido[2,3-b]indole, also known as norharman, is cytochrome P450 (CYP) . CYP is a family of enzymes that play a crucial role in the metabolism of organic substances and the biosynthesis of important molecules .

Mode of Action

This compound interacts with its target, CYP, by inhibiting its related activities . This inhibitory effect is related to its ability to intercalate into DNA, which can lead to a comutagenic effect .

Biochemical Pathways

The compound affects the biochemical pathways related to the metabolism of heterocyclic aromatic amines (HAAs). It inhibits the CYP-mediated biotransformation of these compounds . The inhibition of CYP enzymes occurs at a much lower concentration than that for its intercalation to DNA .

Pharmacokinetics

It’s known that the compound can be bioactivated to form electrophilic n-oxidized metabolites that react with dna to form adducts .

Result of Action

The interaction of this compound with its targets leads to molecular and cellular effects. It inhibits the activities of CYP enzymes, which can lead to the inhibition of excess metabolism by S9 . This can result in the formation of DNA adducts, which may lead to mutations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool place, and it should be avoided from contact with oxidizing agents, strong acids, and strong bases . It’s also important to avoid inhaling dust or contacting skin and eyes to prevent harm .

Biochemical Analysis

Biochemical Properties

9H-Pyrido[2,3-b]indole interacts with various enzymes and proteins. It has been shown to inhibit cytochrome P450 (CYP)-related activities . The inhibitory effect of this compound on CYP results in the inhibition of excess metabolism by S9 .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to inhibit the proliferation of HL-60 cells . It also strongly inhibited the proliferation of HL-60 cells, although it only weakly inhibited HeLa and VSMC cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA. It undergoes bioactivation to form electrophilic N-oxidized metabolites that react with DNA to form adducts, which can lead to mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to form high levels of DNA adducts in primary cultured human hepatocytes . The adduct levels were higher than those formed by other HAAs such as 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) or 2-amino-3,8-dimethylimidazo [4,5-f]quinoxaline (MeIQx) and comparable to those derived from 4-aminobiphenyl (4-ABP), a known human carcinogen .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes glucuronidation by UDP-glucuronosyltransferases (UGTs) to form N2-( -D-glucosidurony1)-2-amino-9H-pyrido[2,3-b]indole and N2-( -D-glucosidurony1)-2-hydroxyamino-9H-pyrido[2,3-b]indole .

Chemical Reactions Analysis

Types of Reactions: 9H-Pyrido[2,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as or .

    Reduction: Common reducing agents include and .

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, often using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of .

Scientific Research Applications

9H-Pyrido[2,3-b]indole has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 9H-Pyrido[2,3-b]indole is unique due to its specific interaction with GABA receptors and its potential therapeutic applications in treating neurological disorders. Its ability to intercalate into DNA and inhibit cytochrome P450 enzymes also sets it apart from other similar compounds .

Properties

IUPAC Name

9H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMFPOGUJAAYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179148
Record name alpha-Carboline
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

244-76-8
Record name 9H-Pyrido[2,3-b]indole
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Record name 244-76-8
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Record name alpha-Carboline
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Record name α-carboline
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Record name 1-AZACARBAZOLE
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Synthesis routes and methods

Procedure details

This example describes the synthesis of compounds 7 and 8 of FIG. 5. A solution of 2-dimethylamino-4-(3-indolyl)imidazole 5.HCl (0.2 g, 0.76 mmol) in 40 mL of methanol saturated with ammonia (MeOH, sat. NH3) was allow to stir in the presence of air at 25° C. for 1 day during which time compound 7 precipitated from the solution as a dark solid and was collected by filtration. Resubjection of 7 to an ammonia saturated methanol solution in air for 7 days at 25° C. produced compound 8 as a orange solid after concentration of the reaction mixture in vacuo followed by Flash silica gel chromatography (CH2Cl2/MeOH(NH3), 19:1). The yield of compound 8 was 60%. Referring to FIGS. 21 and 22, Compound 7: 1H NMR (300 MHz, DMSO-d6) δ 11.98 (bs, 2H), 10.43 (s, 2H), 8.72 (m, 2H), 7.49 (m, 2H), 7.22 (m, 4H), 3.46 (bs, 6H); 13CNMR (100 MHz, DMSO-d6) δ 173.2 (sx2), 172.1 (sx2), 147.2 (sx2), 139.5 (dx2), 137.6 (sx2), 128.2 (sx2), 124.6 (dx2), 123.6 (dx2), 122.0 (dx2), 112.8 (dx2), 111.9 (sx2), 38.9 (qx4); HRFABMS calcd for C26H25N8 449.2202, found 449.2178. Referring to FIGS. 23-25, Compound 8: 1H NMR (300 MHz, DMSO-d6) δ 13.36 (s, 1H), 12.13 (s, 1H), 11.88 (bs, 1H), 11.00 (bs, 1H), 9.03 (d, J=7.7 Hz, 1H), 8.94 (bs, 1H), 7.96 (bs, 1H), 7.68 (dm, J=7.7 Hz, 1H), 7.55 (m, 2H), 7.42-7.28 (m, 3H), 3.37 (s, 6H); 13C NMR (100 MHz, DMSO-d6+D2O) δ 167.5 (s), 155.8 (s), 148.1 (s), 143.3 (d), 141.0 (s), 138.2 (s), 134.4 (s), 130.5 (s), 128.9 (d), 128.3 (d), 125.5 (d), 125.2 (s), 124.9 (d), 124.5 (d), 121.4 (d), 120.6 (d), 118.2 (s), 114.5 (d), 112.0 (d), 108.6 (s), 103.4 (s), 40.4 (qx2); HRFABMS calcd for C23H20N7 394.1780, found 394.1784.
[Compound]
Name
compounds 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-dimethylamino-4-(3-indolyl)imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Amino-9H-pyrido[2,3-b]indole (AαC) interact with DNA and what are the downstream effects?

A1: AαC itself does not directly interact with DNA. It requires metabolic bioactivation by enzymes like cytochrome P450 1A2 to form reactive metabolites, primarily N-hydroxylated AαC (HONH-AαC). HONH-AαC can be further activated by phase II enzymes to form reactive esters that form covalent adducts with DNA, primarily at the C8 position of deoxyguanosine (dG-C8-AαC) [, , , , ]. These adducts can lead to mutations and potentially contribute to cancer development [, , , , ].

Q2: Does AαC interact with other macromolecules besides DNA?

A2: Yes, AαC metabolites can react with human serum albumin (albumin). Studies have identified adducts formed at cysteine 34 (Cys34), tyrosine 140 (Tyr140), and tyrosine 150 (Tyr150) residues []. Specifically, sulfenamide, sulfinamide, and sulfonamide adducts were observed at Cys34 [].

Q3: Can the interaction of AαC with albumin be used as a biomarker?

A3: Potentially, yes. Research suggests that AαC-albumin adducts, particularly those at Cys34, along with increased levels of Cys34 sulfinic acid (Cys-SO2H), Cys34-sulfonic acid (Cys-SO3H), and Met329 sulfoxide, could be potential biomarkers for assessing exposure to AαC and related arylamines [].

Q4: Does AαC induce oxidative stress?

A4: Yes, AαC metabolites can generate reactive oxygen species (ROS) in cells, contributing to oxidative stress [, ]. This oxidative stress is evidenced by a decrease in reduced Cys34 and increased levels of oxidized Cys34 forms (Cys-SO2H, Cys-SO3H) and Met329 sulfoxide in human serum albumin [].

Q5: What is the molecular formula and weight of AαC?

A5: The molecular formula of AαC is C10H8N2. Its molecular weight is 168.19 g/mol.

Q6: Is there any spectroscopic data available for AαC and its derivatives?

A6: Yes, several research papers utilize techniques like UV spectroscopy, mass spectrometry, 1H NMR and 13C NMR spectroscopy to characterize AαC and its metabolites, including DNA adducts [, , , , , , ].

Q7: Does the methylation of AαC affect its biological activity?

A7: Yes, studies comparing AαC and its methylated form, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC), show differences in their biological activities. For example, AαC has been shown to increase intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia (Min/+) mice, whereas MeAαC did not show this effect [].

Q8: Are there other structural modifications to AαC that have been studied for their impact on activity?

A8: Yes, research has investigated the mutagenic activity of various alkyl derivatives of AαC []. It was found that the size of the alkyl group at the C-3 position, adjacent to the amino group, influences mutagenic strength. Larger alkyl groups led to decreased or abolished mutagenicity [].

Q9: What are the major metabolic pathways of AαC in humans?

A9: In human hepatocytes, AαC is primarily metabolized through N-acetylation and glucuronidation pathways []. Ring-oxidation followed by sulfate or glucuronide conjugation is also observed [].

Q10: Which enzyme plays a crucial role in AαC bioactivation?

A10: Cytochrome P450 1A2 (CYP1A2) is a key enzyme involved in the bioactivation of AαC, primarily by catalyzing the N-hydroxylation step to form the reactive metabolite HONH-AαC [, , ].

Q11: What is the role of N-acetyltransferases (NATs) in AαC metabolism and toxicity?

A11: NATs, particularly NAT2, are involved in the further activation of AαC metabolites []. Genetic polymorphisms in NAT2 can influence an individual's susceptibility to AαC-induced genotoxicity. Individuals with the rapid acetylator NAT24 allele tend to exhibit higher levels of DNA adducts and mutations compared to those with the slow acetylator NAT25B allele [].

Q12: How is AαC primarily eliminated from the body?

A12: AαC and its metabolites are primarily eliminated through urine and feces []. Studies in rats have shown that a significant portion of the administered dose is excreted within the first 24 hours [].

Q13: Is AαC considered a human carcinogen?

A13: AαC is classified by the International Agency for Research on Cancer (IARC) as Group 2B, meaning it is "possibly carcinogenic to humans." This classification is based on sufficient evidence of carcinogenicity in experimental animals but limited evidence in humans [].

Q14: What are the main target organs for AαC carcinogenicity?

A14: Studies in rodents have identified the liver as a primary target organ for AαC carcinogenicity [, , ]. Additionally, AαC exposure has been linked to an increased risk of liver and gastrointestinal tract cancers in smokers [, ].

Q15: Does the dose of AαC influence its carcinogenic potential?

A15: Yes, studies in rats have demonstrated a dose-dependent increase in preneoplastic foci and DNA adduct formation in the liver with increasing doses of AαC [].

Q16: Does the cooking temperature affect the formation of AαC in food?

A16: Yes, higher cooking temperatures generally lead to increased formation of AαC and other heterocyclic amines (HAAs) in meat products [, ]. This emphasizes the importance of controlling cooking temperatures to minimize potential exposure to these carcinogenic compounds.

Q17: Are there other potential biomarkers for AαC exposure?

A18: Research suggests that AαC-albumin adducts, particularly at Cys34, as well as specific oxidative stress markers in albumin, could be potential biomarkers [, ]. Urinary metabolites of AαC, such as AαC-3-OSO3H, have also been explored as biomarkers [].

Q18: What analytical techniques are commonly used for AαC detection and quantification?

A19: Various analytical techniques are employed, including high-performance liquid chromatography (HPLC) [, , , ], gas chromatography-mass spectrometry (GC-MS) [], liquid chromatography-mass spectrometry (LC-MS) [, ], and 32P-postlabeling assays [, , , , ] for analysis of AαC and its metabolites.

Q19: What is the role of mass spectrometry in AαC research?

A20: Mass spectrometry, coupled with separation techniques like HPLC or GC, is crucial for identifying and quantifying AαC and its metabolites in various matrices like urine, blood, and tissue samples [, , , , ]. It allows for the structural characterization of AαC adducts with DNA and proteins [, , ].

Q20: When was AαC first identified as a mutagen?

A21: AαC was first identified as a potent mutagen in the 1970s from studies on the pyrolysis of soybean globulin [, ]. This discovery marked a significant step towards understanding the potential carcinogenicity of HAAs formed during cooking.

Q21: How has the understanding of AαC metabolism evolved over time?

A22: Early research focused on identifying AαC in food and cigarette smoke and demonstrating its mutagenicity [, , ]. Later studies elucidated the metabolic pathways of AαC, identifying key enzymes like CYP1A2 and NAT2 involved in its bioactivation [, , ]. More recent research has investigated the role of AαC in specific cancers, particularly those associated with tobacco smoking [, , ].

Q22: How does AαC research highlight the importance of cross-disciplinary collaboration?

A23: AαC research exemplifies the need for collaboration across various disciplines, including chemistry, biochemistry, toxicology, nutrition, and epidemiology []. Understanding the formation, metabolism, and carcinogenicity of AαC requires expertise from each of these fields.

Q23: What are the potential public health implications of AαC research?

A24: Research on AαC has significant public health implications as it highlights the potential cancer risks associated with dietary and lifestyle factors, particularly tobacco smoking and consumption of well-done meats [, , , ]. This knowledge can inform public health interventions and policies aimed at reducing exposure to this carcinogen.

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